N-Desmethyltoremifene

Beschreibung

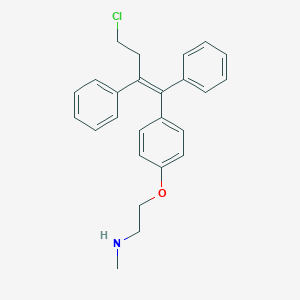

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20/h2-15,27H,16-19H2,1H3/b25-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJKBQYEFAFHCY-IZHYLOQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110503-61-2 | |

| Record name | N-Desmethyltoremifene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110503612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESMETHYLTOREMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EBS4A61GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of N-Desmethyltoremifene

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyltoremifene

N-Desmethyltoremifene is the primary and most abundant circulating metabolite of Toremifene, a first-generation selective estrogen receptor modulator (SERM) used in the treatment of advanced breast cancer in postmenopausal women.[1][2][3] As a key metabolite, N-Desmethyltoremifene plays a crucial role in the overall pharmacological profile of the parent drug. It exhibits antiestrogenic properties, binding to estrogen receptors and contributing to the therapeutic effect.[4] Understanding its synthesis and characterization is paramount for researchers in drug development, pharmacology, and toxicology. It enables the preparation of pure analytical standards for pharmacokinetic studies, drug-drug interaction assays, and the development of new therapeutic agents.[5][] This guide provides a detailed, field-proven framework for the synthesis and comprehensive characterization of N-Desmethyltoremifene, grounded in established chemical principles and analytical standards.

PART 1: Chemical Synthesis of N-Desmethyltoremifene

The synthesis of N-Desmethyltoremifene can be approached through several routes. A common and reliable strategy involves the demethylation of the parent drug, Toremifene. This approach is often more direct than a multi-step de novo synthesis. The following protocol details a robust N-demethylation procedure, a strategy adapted from similar transformations in medicinal chemistry.[7]

Causality in Synthetic Strategy

The chosen pathway focuses on a selective N-demethylation of Toremifene. This is often challenging due to the presence of other potentially reactive functional groups. The von Braun reaction, using cyanogen bromide (CNBr), is a classic method for the demethylation of tertiary amines. The reaction proceeds through a cyanamide intermediate, which is then hydrolyzed to the secondary amine. This method is selected for its reliability, although it requires careful handling due to the toxicity of CNBr. The subsequent hydrolysis under acidic or basic conditions must be controlled to prevent side reactions.

Experimental Workflow: N-Demethylation of Toremifene

Caption: Synthetic workflow for N-Desmethyltoremifene via N-demethylation.

Detailed Synthesis Protocol

Materials and Reagents:

-

Toremifene Citrate

-

Cyanogen Bromide (CNBr)

-

Chloroform (CHCl₃), anhydrous

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (300-400 mesh) for column chromatography[8]

-

Ethyl Acetate (EtOAc) and Hexanes (for chromatography)

Step-by-Step Procedure:

-

Preparation of Toremifene Free Base: Dissolve Toremifene Citrate in a biphasic mixture of EtOAc and saturated NaHCO₃ solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base of Toremifene.

-

N-Demethylation Reaction:

-

Expert Insight: This reaction must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as CNBr is highly toxic. Anhydrous conditions are crucial to prevent side reactions.

-

Dissolve Toremifene free base (1 equivalent) in anhydrous chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of Cyanogen Bromide (1.1 equivalents) in anhydrous chloroform dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis of the Cyanamide Intermediate:

-

Once the formation of the intermediate is complete, carefully concentrate the reaction mixture under reduced pressure.

-

To the residue, add a mixture of methanol and concentrated HCl (e.g., 5:1 v/v).

-

Reflux the mixture for 4-6 hours. This step hydrolyzes the N-cyanamide to the desired secondary amine.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The resulting crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield pure N-Desmethyltoremifene.[8]

-

PART 2: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized N-Desmethyltoremifene is a critical, self-validating step. A multi-technique approach involving High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Analytical Characterization Workflow

Sources

- 1. Toremifene - Wikipedia [en.wikipedia.org]

- 2. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to N-Desmethyltoremifene: Structure, Properties, and Analytical Considerations

Executive Summary: N-Desmethyltoremifene is the principal and pharmacologically active metabolite of toremifene, a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer.[1][2] This guide provides a comprehensive technical overview of N-Desmethyltoremifene, detailing its chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies for its characterization and quantification. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data to support further investigation and application of this significant compound.

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

N-Desmethyltoremifene, an impurity and metabolite of Toremifene, is a triphenylethylene derivative structurally similar to its parent compound, differing by the absence of one methyl group on the terminal amine.[] This structural modification influences its interaction with estrogen receptors and its overall pharmacological profile.

-

IUPAC Name: 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine[]

-

Synonyms: (Z)-2-(4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)-N-methylethan-1-amine, NDMT[][4]

-

CAS Number: 110503-61-2[][4]

Physicochemical Data

A summary of the key physicochemical properties of N-Desmethyltoremifene is presented below. These properties are fundamental to understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₆ClNO | [][4] |

| Molecular Weight | 391.95 g/mol | [] |

| Appearance | Solid | [] |

| Storage Condition | Refrigerator (2-8°C) for long-term storage | [4] |

Pharmacology and Metabolism

Mechanism of Action as a SERM

Like its parent drug, toremifene, N-Desmethyltoremifene functions as a Selective Estrogen Receptor Modulator (SERM).[5] It exhibits tissue-specific estrogen agonist and antagonist effects.[5] It binds to estrogen receptors (ERs), and this interaction is crucial for its antiestrogenic effects in breast tissue, which contributes to its therapeutic efficacy in hormone-receptor-positive breast cancer.[2] The inhibitory effect of N-Desmethyltoremifene on cytochrome P450 (CYP) enzymes is similar in magnitude to that of toremifene.[1]

Metabolic Formation from Toremifene

N-Desmethyltoremifene is the primary circulating metabolite of toremifene.[1] Its formation is a critical step in the metabolic cascade of the parent drug.

Causality of Metabolic Pathway: The biotransformation of toremifene to N-Desmethyltoremifene is primarily catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, CYP3A4 is the major enzyme responsible for the N-demethylation of toremifene.[6][7] This metabolic step is a common route for the phase I metabolism of many xenobiotics and is crucial in determining the overall pharmacokinetic and pharmacodynamic profile of toremifene.[8]

Caption: Metabolic conversion of Toremifene to N-Desmethyltoremifene.

Further metabolism of N-Desmethyltoremifene can occur, leading to other metabolites such as 4-hydroxy-N-desmethyltoremifene.[9][10]

Synthesis and Purification Strategies

The synthesis of N-Desmethyltoremifene is essential for obtaining a pure analytical standard for research and quality control purposes. While specific, detailed synthetic routes for N-Desmethyltoremifene are not extensively published, a general approach can be inferred from the synthesis of related compounds like tamoxifen and its metabolites.[11][12] A common strategy involves the N-demethylation of toremifene.

Protocol: Purification by Reverse-Phase HPLC

Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purification of moderately polar compounds like N-Desmethyltoremifene from a synthetic mixture. The choice of a C18 column provides excellent hydrophobic selectivity, while a methanol or acetonitrile gradient allows for the fine-tuning of the separation.

Methodology:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 30-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL of the crude reaction mixture dissolved in methanol.

-

Fraction Collection: Collect fractions corresponding to the N-Desmethyltoremifene peak.

-

Post-Purification: Combine fractions, evaporate acetonitrile, and lyophilize to obtain the purified compound.

Analytical Characterization and Quantification

Accurate and precise analytical methods are crucial for the study of N-Desmethyltoremifene, particularly in biological matrices to understand its pharmacokinetics.

Spectroscopic Identification

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound. The expected monoisotopic mass is 391.1706 daltons.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, confirming the position of protons and carbons.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Protocol: LC-MS/MS Method for Quantification in Plasma

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and metabolites in complex biological matrices due to its high sensitivity and selectivity.[13][14] A protein precipitation step is a straightforward and effective method for sample cleanup in plasma.[15]

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated N-Desmethyltoremifene).[16]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC system.

-

Column: C18, 1.7 µm particle size, 2.1 x 50 mm.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Desmethyltoremifene and the internal standard.

-

Caption: Workflow for the quantification of N-Desmethyltoremifene in plasma.

Stability and Handling

Proper storage and handling are critical to maintain the integrity of N-Desmethyltoremifene.

-

Storage: The compound should be stored in a refrigerator at 2-8°C for long-term stability.[4] It should be protected from light and moisture.

-

Solution Stability: The stability of N-Desmethyltoremifene in various solvents and at different pH values should be determined empirically, especially when preparing stock solutions for analytical assays.

Conclusion

N-Desmethyltoremifene is a pharmacologically significant metabolite of toremifene, contributing to its overall therapeutic effect. A thorough understanding of its chemical structure, properties, metabolism, and analytical methodologies is essential for researchers in the fields of oncology, pharmacology, and drug development. The protocols and data presented in this guide provide a solid foundation for further scientific inquiry and the development of this compound for potential therapeutic applications.

References

-

Kim, J., Peraire, C., Solà, J., Johanning, K. M., Dalton, J. T., & Veverka, K. A. (2011). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica, 41(10), 851–862. [Link]

-

Wikipedia. (2023, April 29). N-Desmethyltamoxifen. In Wikipedia. [Link]

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8–12. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Desmethyltoremifene. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Retrieved from [Link]

-

ResearchGate. (n.d.). Role and pharmacologic significance of cytochrome P-450 2D6 in oxidative metabolism of toremifene and tamoxifen. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toremifene. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-N-demethyltoremifene. PubChem Compound Database. Retrieved from [Link]

-

ClinPGx. (n.d.). n-desmethyltoremifene. Retrieved from [Link]

-

ScienceOpen. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Desmethyltamoxifen. PubChem Compound Database. Retrieved from [Link]

-

Coe, P. F., & Katzenellenbogen, J. A. (1981). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer Research, 41(4), 1481–1486. [Link]

-

Shibutani, S., Ravindernath, A., Suzuki, N., Terashima, I., & Laxmi, Y. R. (2003). Alpha-hydroxylation of tamoxifen and toremifene by human and rat cytochrome P450 3A subfamily enzymes. Chemical Research in Toxicology, 16(11), 1297–1303. [Link]

-

Protheragen. (n.d.). N-Desmethyl Toremifene-D4. Retrieved from [Link]

-

Fauq, A. H., Maharvi, G. M., & Sinha, D. (2010). A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen). Bioorganic & Medicinal Chemistry Letters, 20(10), 3036–3038. [Link]

-

ResearchGate. (n.d.). Major Metabolic Pathways for Tamoxifen. Retrieved from [Link]

-

ResearchGate. (n.d.). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Retrieved from [Link]

-

Lim, Y. C., Desta, Z., Flockhart, D. A., & Skaar, T. C. (2005). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment, 90(2), 143–152. [Link]

-

ResearchGate. (n.d.). Mass spectrometric characterization of urinary toremifene metabolites for doping control analyses. Retrieved from [Link]

-

Axios Research. (n.d.). N-Desmethyl 4-Hydroxy Toremifene. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press. [Link]

-

Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Solubility and stability of some pharmaceuticals in natural deep eutectic solvents-based formulations. Molecules, 18(9), 10944–10957. [Link]

-

Agilent Technologies. (2023). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. [Link]

-

Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 6(2), 147–151. [Link]

-

Coop, A., & Jacobson, A. E. (1998). Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts. Journal of Medicinal Chemistry, 41(19), 3645–3648. [Link]

-

Al-Rimawi, F., Ali, A., & Kharoaf, M. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(15), 5828. [Link]

-

Li, Y., Liu, Y., Zhang, Y., & Liu, X. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 12, 1083–1091. [Link]

-

SCIEX. (n.d.). Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. Retrieved from [Link]

Sources

- 1. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. 4-Hydroxy-N-demethyltoremifene | C25H26ClNO2 | CID 3036500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of buprenorphine from oripavine via N-demethylation of oripavine quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. env.go.jp [env.go.jp]

- 16. N-Desmethyl Toremifene-D4 - Protheragen [protheragen.ai]

An In-depth Technical Guide to the Mechanism of Action of N-Desmethyltoremifene in Breast Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyltoremifene, the principal active metabolite of the selective estrogen receptor modulator (SERM) toremifene, represents a key pharmacological entity in the treatment of hormone-responsive breast cancer. This guide delineates its molecular mechanism of action, focusing on its interaction with estrogen receptors (ER) and the subsequent cascade of cellular events. We will explore its role as a competitive antagonist in breast tissue, its impact on cell cycle progression and apoptosis, and delve into emerging, non-canonical pathways. This document synthesizes current research to provide a comprehensive technical overview, complete with detailed experimental protocols and pathway visualizations, to empower researchers in oncology and drug development.

Introduction: The Role of N-Desmethyltoremifene in Endocrine Therapy

Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer, which accounts for approximately 75% of all cases.[1] Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific agonist or antagonist activity at the estrogen receptor.[2][3] Toremifene, a chlorinated tamoxifen analogue, and its primary metabolite, N-desmethyltoremifene, function as pivotal SERMs in this therapeutic landscape.[4][5] N-desmethyltoremifene is not merely a metabolic byproduct; it is a pharmacologically active molecule with a significant circulating concentration and a mechanism of action that is central to the clinical efficacy of its parent drug.[6] Understanding its precise interactions within the breast cancer cell is critical for optimizing current therapies and developing novel endocrine agents.

Core Mechanism: Competitive Antagonism at the Estrogen Receptor

The primary mechanism through which N-desmethyltoremifene exerts its anti-tumor effect in breast tissue is by direct, competitive binding to estrogen receptors, primarily Estrogen Receptor Alpha (ERα).[1][5]

Binding Affinity and Receptor Interaction

Unlike the endogenous ligand 17β-estradiol, which promotes a conformational change in the ERα that recruits transcriptional co-activators, N-desmethyltoremifene induces a distinct conformational state. This altered structure favors the recruitment of co-repressor proteins to the receptor-DNA complex. This action effectively blocks estrogen-mediated gene transcription, which is essential for the proliferation of ER+ breast cancer cells.[5] While direct binding affinity data for N-desmethyltoremifene is less common in literature compared to tamoxifen's metabolites, studies on its parent compound, toremifene, show it effectively competes with estradiol for estrogen receptors.[4] The inhibitory profile of N-desmethyltoremifene is considered to be of a similar magnitude to toremifene itself.[6] For context, the binding affinities of related tamoxifen metabolites are well-characterized and provide a useful comparison.

| Compound | Relative Binding Affinity for ER (Estradiol = 100%) |

| Estradiol | 100% |

| 4-hydroxytamoxifen (Afimoxifene) | ~181%[7] |

| Endoxifen | ~181%[7] |

| Tamoxifen | ~2.8%[7] |

| N-desmethyltamoxifen | ~2.4%[7] |

This table illustrates the relative binding affinities of tamoxifen and its metabolites, providing a framework for understanding how structural modifications impact ER interaction. N-desmethyltoremifene's activity is comparable to its parent compound, toremifene.

Downstream Transcriptional Repression

By competitively inhibiting estrogen binding and promoting a co-repressor-favoring conformation, N-desmethyltoremifene effectively shuts down the expression of key estrogen-responsive genes critical for tumor growth. This includes genes that drive cell cycle progression, such as MYC and Cyclin D1 (CCND1), and those that inhibit apoptosis, like BCL2.[8]

Cellular Consequences in Breast Cancer

The molecular antagonism at the ERα translates into profound, anti-neoplastic effects at the cellular level.

Induction of Cell Cycle Arrest

A primary consequence of blocking ERα signaling is the arrest of the cell cycle, predominantly at the G0/G1 checkpoint.[9] By preventing the transcription of Cyclin D1, a key regulator of the G1 to S phase transition, N-desmethyltoremifene halts the proliferative machinery of the cancer cell. This cytostatic effect prevents the tumor from expanding.

Triggering of Apoptosis

Prolonged cell cycle arrest and the disruption of estrogen-mediated survival signals can ultimately lead to programmed cell death, or apoptosis.[9][10] Recent mechanistic studies on the parent compound, toremifene, have revealed a potent pro-apoptotic mechanism involving the generation of Reactive Oxygen Species (ROS). Toremifene was found to suppress the expression of MTHFD1L (Methylenetetrahydrofolate Dehydrogenase 1-Like), an enzyme involved in mitochondrial one-carbon metabolism.[11] This suppression disrupts redox homeostasis, leading to an increase in intracellular ROS, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[11] This provides a powerful, secondary anti-tumor mechanism that may be independent of ER status.

Conclusion and Future Directions

N-desmethyltoremifene is a clinically significant SERM whose mechanism of action in breast cancer cells is centered on its function as an ERα antagonist. This antagonism leads to the transcriptional repression of proliferative genes, resulting in cell cycle arrest and the induction of apoptosis. Furthermore, emerging evidence points to potent, non-canonical mechanisms, such as the induction of ROS-mediated cell death via metabolic disruption, which may contribute to its efficacy, particularly in overcoming resistance. For drug development professionals, the dual mechanisms of action—ER-dependent and metabolic disruption—present an attractive profile. For researchers, further elucidation of the interplay between these pathways, particularly how MTHFD1L suppression is regulated and its relevance in tamoxifen-resistant models, remains a fertile area of investigation. A comprehensive understanding of these multifaceted actions is essential for the strategic development of next-generation endocrine therapies.

References

-

Wikipedia. N-Desmethyltamoxifen. [Link]

-

Kim, H. R., et al. (2012). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Journal of the Korean Society for Applied Biological Chemistry. [Link]

-

Lewis-Wambi, J. S., & Jordan, V. C. (2009). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. ScienceOpen. [Link]

-

Wang, Y., et al. (2025). Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis. Chinese Medical Journal. [Link]

-

Coomes, R. C., et al. (1982). Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer. Cancer Research. [Link]

-

Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology. [Link]

-

ResearchGate. Phase of cell cycle arrest induced by SFN in breast cancer cell lines. [Link]

-

ResearchGate. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. [Link]

-

Sridar, C., et al. (2008). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Cancer Chemotherapy and Pharmacology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Toremifene Citrate?. [Link]

-

WebMD. (2025). SERMs and SERDs for Breast Cancer. [Link]

-

Singh, S., et al. (2022). Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses. Heliyon. [Link]

-

Johnson, M. D., et al. (2004). Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen. Breast Cancer Research and Treatment. [Link]

-

MDPI. (2024). Selective Estrogen Receptor Modulators’ (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. [Link]

-

Fox, E. M., et al. (2021). Experimental models of endocrine responsive breast cancer: strengths, limitations, and use. Chinese Clinical Oncology. [Link]

-

MacCallum, J., et al. (1995). Effect of Oestrogen Receptor Status and Time on the Intra-Tumoural Accumulation of Tamoxifen and N-desmethyltamoxifen Following Short-Term Therapy in Human Primary Breast Cancer. British Journal of Cancer. [Link]

-

Cleveland Clinic. (n.d.). Selective Estrogen Receptor Modulators (SERMs). [Link]

-

Gameiro, R., et al. (2021). Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. Journal for ImmunoTherapy of Cancer. [Link]

-

Isachenko, V., et al. (2018). An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture. Anticancer Research. [Link]

-

2 Minute Medicine. (2013). Selective estrogen receptor modulators reduce breast cancer risk even after treatment. [Link]

-

MDPI. (2022). Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line. [Link]

-

Lim, Y. C., et al. (2005). Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen. Cancer Chemotherapy and Pharmacology. [Link]

-

Singh, B., & Sharma, R. A. (2024). Suppression of breast cancer: modulation of estrogen receptor and downregulation of gene expression using natural products. Natural Product Research. [Link]

-

Ottaviano, Y. L., et al. (1995). Demethylation of the estrogen receptor gene in estrogen receptor-negative breast cancer cells can reactivate estrogen receptor gene expression. Cancer Research. [Link]

-

Choi, J. A., et al. (2001). Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin. International Journal of Oncology. [Link]

-

Li, J., et al. (2024). Identification of Eight Histone Methylation Modification Regulators Associated With Breast Cancer Prognosis. Journal of Cellular and Molecular Medicine. [Link]

-

Ryspayeva, D., et al. (2024). Signaling pathway dysregulation in breast cancer. Oncotarget. [Link]

-

Pharmacy Times. (2024). Researchers Identify Key Signaling Pathway Disruptions Driving Breast Cancer Treatment Resistance. [Link]

-

ResearchGate. Tamoxifen induced cell cycle arrest and apoptosis in breast cancer cells. [Link]

-

Connor, C. E., et al. (2007). Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome. The Journal of Clinical Endocrinology and Metabolism. [Link]

-

Thoennissen, N. H., et al. (2010). Capsaicin causes cell-cycle arrest and apoptosis in ER-positive and -negative breast cancer cells by modulating the EGFR/HER-2 pathway. Oncogene. [Link]

-

Lewinska, A., et al. (2017). Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells. Theranostics. [Link]

-

Colino-Sanguino, Y., et al. (2021). Modulating gene expression in breast cancer via DNA secondary structure and the CRISPR toolbox. NAR Cancer. [Link]

Sources

- 1. Breast Cancer: What to Know About Treatment With SERMS [webmd.com]

- 2. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Toremifene Citrate? [synapse.patsnap.com]

- 6. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 8. Suppression of breast cancer: modulation of estrogen receptor and downregulation of gene expression using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of cell cycle arrest and apoptosis in human breast cancer cells by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Clinical Significance of a Major Metabolite

An In-Depth Technical Guide to the Pharmacokinetic Profile of N-Desmethyltoremifene in Plasma

Toremifene is a first-generation selective estrogen receptor modulator (SERM) utilized in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. Its therapeutic action is intrinsically linked not only to the parent compound but also to its pharmacologically active metabolites. Among these, N-desmethyltoremifene stands out as a primary and major circulating metabolite, exhibiting a distinct pharmacokinetic profile that significantly contributes to the overall clinical effect and safety considerations of toremifene therapy.[1][2]

This technical guide provides a comprehensive analysis of the pharmacokinetic profile of N-desmethyltoremifene in human plasma. We will delve into its metabolic generation, its absorption, distribution, metabolism, and excretion (ADME) characteristics, and the advanced analytical methodologies required for its precise quantification. This document is intended for researchers, clinical pharmacologists, and drug development professionals, offering field-proven insights and detailed protocols to support further investigation and clinical management.

Part 1: Metabolic Generation and Pathway

The journey of N-desmethyltoremifene begins with the metabolism of its parent drug, toremifene. Understanding this initial biotransformation is critical to interpreting the metabolite's subsequent pharmacokinetic behavior.

The N-Demethylation Pathway

Toremifene undergoes extensive hepatic metabolism, with N-demethylation being a principal route of biotransformation.[2][3] This reaction involves the removal of a methyl group from the nitrogen atom of the dimethylaminoethoxy side chain, yielding N-desmethyltoremifene. This process is primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5] While multiple CYP isoforms may be involved, studies on toremifene and the structurally similar tamoxifen suggest a significant role for enzymes like CYP3A4.

The formation of N-desmethyltoremifene is a crucial activation step, as the metabolite retains significant antiestrogenic activity. Its prolonged presence in circulation contributes substantially to the therapeutic efficacy of toremifene.

Caption: Metabolic conversion of Toremifene to N-Desmethyltoremifene.

Part 2: Comprehensive Pharmacokinetic Profile

The pharmacokinetic properties of N-desmethyltoremifene are characterized by slow formation, extensive distribution, and a remarkably long elimination half-life, which distinguishes it from the parent compound.

Absorption

N-desmethyltoremifene is not administered directly but appears in the plasma following the oral administration and subsequent absorption and first-pass metabolism of toremifene. Toremifene itself is well absorbed.[6] The concentration of N-desmethyltoremifene rises gradually, reaching its peak concentration (Tmax) significantly later than the parent drug. In a study involving a single 120 mg oral dose of toremifene, the median Tmax for N-desmethyltoremifene was 72 hours, compared to just 2 hours for toremifene.[6]

Distribution

While specific volume of distribution data for N-desmethyltoremifene is not extensively detailed, its physicochemical properties and the behavior of the parent drug suggest wide distribution into tissues. Toremifene has a very large apparent volume of distribution (approximately 958 L), indicating significant tissue sequestration.[6] Given its structural similarity and lipophilicity, N-desmethyltoremifene is also expected to be extensively distributed throughout the body.

Metabolism and Drug-Drug Interaction Potential

N-desmethyltoremifene is not just a metabolite but also a modulator of drug-metabolizing enzymes. Both toremifene and N-desmethyltoremifene have been shown to inhibit multiple cytochrome P450 isoforms, including CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4, in vitro.[4][7] This creates a significant potential for drug-drug interactions (DDIs). The long half-life of N-desmethyltoremifene means that this inhibitory effect can be sustained, potentially altering the clearance of co-administered drugs that are substrates for these enzymes.[4] Furthermore, toremifene has been observed to induce CYP3A4 activity.[4] The net clinical effect of these opposing actions (inhibition and induction) requires careful consideration during polypharmacy.

Excretion

The elimination of toremifene and its metabolites occurs predominantly through the feces, with metabolites being excreted mainly in bile.[6] Urinary excretion is a minor pathway.[3] The most striking feature of N-desmethyltoremifene's pharmacokinetic profile is its exceptionally long elimination half-life (t½). Reported values for the half-life range from approximately 6 days to a mean of 21 days in one study.[1][6][8] This is considerably longer than the parent drug's half-life of about 5-6 days.[1][6] This slow elimination leads to the accumulation of N-desmethyltoremifene upon multiple dosing, and it often becomes the dominant circulating compound at steady state.[9]

Part 3: Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for N-desmethyltoremifene reported in human plasma from various clinical studies. It is important to note the variability, which can be attributed to different dosing regimens (single dose vs. steady-state) and inter-individual differences.

| Parameter | Value | Dosing Regimen | Source |

| Tmax (Time to Peak Concentration) | 72 hours (median) | Single 120 mg oral dose of toremifene | [6] |

| Cmax (Peak Plasma Concentration) | 130 ± 53 ng/mL | Single 120 mg oral dose of toremifene | [6] |

| 538 - 2622 ng/mL | 20 mg/day toremifene at steady-state | [6] | |

| 2709 - 5769 ng/mL | 60 mg/day toremifene at steady-state | [6] | |

| t½ (Elimination Half-Life) | 6.0 days | Daily oral doses of 10-400 mg toremifene | [1][8] |

| 21.0 ± 24.1 days | Single 120 mg oral dose of toremifene | [6] | |

| AUC (Area Under the Curve) | 94.1 ± 77.5 µg·h/mL | Single 120 mg oral dose of toremifene | [6] |

| Time to Steady-State | ~4 weeks | Daily oral doses of toremifene | [8][10] |

Part 4: Analytical Methodology for Plasma Quantification

Accurate quantification of N-desmethyltoremifene in plasma is essential for pharmacokinetic modeling and clinical monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold-standard methodology due to its superior sensitivity, specificity, and throughput.[11][12][13]

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a self-validating framework for the determination of N-desmethyltoremifene in human plasma.

1. Plasma Sample Collection and Handling

-

Step 1: Collect whole blood from subjects into tubes containing K2EDTA as an anticoagulant.

-

Step 2: Centrifuge the blood at approximately 2000 x g for 15 minutes at 4°C within one hour of collection.

-

Step 3: Harvest the supernatant (plasma) and store frozen at -70°C or lower until analysis to ensure analyte stability.

2. Sample Preparation: Protein Precipitation

-

Rationale: Protein precipitation is a rapid and effective method for removing the majority of interfering macromolecules from the plasma matrix.

-

Step 1: Thaw plasma samples on ice. Vortex to ensure homogeneity.

-

Step 2: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Step 3 (Internal Standard): Add 10 µL of a working solution of a stable isotope-labeled internal standard (e.g., N-desmethyltoremifene-d5). The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and corrects for variations in extraction recovery and matrix effects, thereby ensuring the trustworthiness of the results.

-

Step 4 (Precipitation): Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

-

Step 5: Vortex vigorously for 1 minute to denature and precipitate proteins.

-

Step 6: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Step 7: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatographic Separation (HPLC)

-

Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 1.8 µm particle size) is suitable for retaining the relatively nonpolar N-desmethyltoremifene.[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B (e.g., 10%) and ramping up to a high percentage (e.g., 95%) is used to elute the analyte and wash the column.

-

-

Mass Spectrometric Detection (MS/MS)

-

Ionization: Positive Electrospray Ionization (ESI+), as the tertiary amine on the molecule is readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.[12]

-

MRM Transitions:

-

N-Desmethyltoremifene: m/z 442.2 → 100.1 (Example: Precursor ion [M+H]+ to a specific product ion from the fragmented side chain).

-

Internal Standard (N-desmethyltoremifene-d5): m/z 447.2 → 105.1 (Example: Mass shift corresponds to the number of deuterium atoms).

-

Expertise Note: The selection of MRM transitions is a critical step. The precursor ion is the protonated molecule, and the product ion should be a stable, high-intensity fragment unique to the molecule of interest, ensuring specificity against endogenous plasma components.

-

-

4. Method Validation

-

The described method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). This includes establishing linearity, accuracy, precision (intra- and inter-day), selectivity, limit of quantification (LLOQ), and analyte stability under various conditions (freeze-thaw, bench-top).[11]

Caption: Workflow for LC-MS/MS quantification of N-Desmethyltoremifene.

Conclusion and Future Directions

The pharmacokinetic profile of N-desmethyltoremifene is a defining feature of toremifene therapy. Its slow formation, extensive accumulation, and exceptionally long elimination half-life contribute significantly to both the sustained therapeutic effect and the potential for drug-drug interactions.[1][4][6] The prolonged half-life necessitates a long washout period in clinical trial design and underscores the importance of counseling patients about potential interactions long after discontinuing the drug.

For drug development professionals, the pronounced DDI potential arising from the CYP inhibition profile of N-desmethyltoremifene warrants thorough investigation during clinical development.[4] Future research should focus on developing physiologically based pharmacokinetic (PBPK) models to better predict the impact of this long-lived metabolite on co-administered therapies, thereby enhancing the safe and effective use of toremifene in the clinical setting.

References

- Wiebe, V. J., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 25(4), 247-251.

- International Agency for Research on Cancer. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): IARC.

- Bishop, J., et al. (1990). Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer.

- Gams, R. (1990). Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer. Oncology, 47(Suppl 1), 27-32.

- Gundersen, S., et al. (1993). Phase I clinical and pharmacokinetics study of high-dose toremifene in postmenopausal patients with advanced breast cancer. Journal of Clinical Oncology, 11(11), 2215-2222.

- Mazzarino, M., et al. (2011). Urinary excretion profiles of toremifene metabolites by liquid chromatography-mass spectrometry. Towards targeted analysis to relevant metabolites in doping control. Journal of Mass Spectrometry, 46(5), 463-474.

-

Mikus, G., et al. (1999). Determination of toremifene citrate in plasma by HPLC. Journal of Chromatographic Science, 37(3), 93-96. [Link]

- Dowling, T. C., et al. (2008). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica, 38(12), 1469-1481.

-

Watanabe, M., et al. (2015). Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug Metabolism and Pharmacokinetics, 30(2), 159-166. [Link]

-

Sridhar, J., et al. (2012). Nonclinical and Clinical Assessment of Pharmacokinetic Drug-Drug Interactions with Toremifene. Journal of Clinical Pharmacology, 52(10), 1566-1577. [Link]

-

Holleran, W. M., et al. (1987). Quantitation of Toremifene and its Major Metabolites in Human Plasma by High-Performance Liquid Chromatography Following Fluorescent Activation. Analytical Letters, 20(6), 871-879. [Link]

- Rentsch, K. M. (2011). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.

-

Reddy, V. V., et al. (2011). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 3(8), 1836-1843. [Link]

- Li, Y., et al. (2009). Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 963-968.

Sources

- 1. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical and pharmacokinetics study of high-dose toremifene in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary excretion profiles of toremifene metabolites by liquid chromatography-mass spectrometry. Towards targeted analysis to relevant metabolites in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer | Semantic Scholar [semanticscholar.org]

- 11. Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-Desmethyltoremifene as a toremifene metabolite

An In-Depth Technical Guide to the Biological Activity of N-Desmethyltoremifene, a Primary Metabolite of Toremifene

Executive Summary

Toremifene, a selective estrogen receptor modulator (SERM), is an established therapy for hormone-receptor-positive breast cancer. Its clinical efficacy, however, is not solely attributable to the parent compound. Toremifene undergoes extensive hepatic metabolism, primarily forming N-Desmethyltoremifene. This metabolite is not an inert byproduct; it is a biologically active molecule that circulates in human serum at concentrations that can be double those of toremifene itself and possesses a similarly long elimination half-life.[1] N-Desmethyltoremifene exhibits significant antiestrogenic activity, comparable to the parent drug, by binding to estrogen receptors and inhibiting the proliferation of estrogen-dependent breast cancer cells.[2] This guide provides a detailed technical overview of the metabolic generation, pharmacokinetic profile, and biological activities of N-Desmethyltoremifene, establishing its critical role in the overall therapeutic effect of toremifene.

Introduction: The Clinical Context of Toremifene and its Metabolites

Toremifene is a non-steroidal, triphenylethylene-based SERM employed in the treatment of metastatic breast cancer in postmenopausal women.[3] Like other SERMs, its mechanism of action is tissue-specific; it functions as an estrogen receptor (ER) antagonist in breast tissue while potentially exerting estrogenic (agonist) effects in other tissues such as bone and the cardiovascular system.[4] This dual activity allows it to block the proliferative stimulus of estrogen in breast tumors.[3]

The clinical pharmacology of any drug is incomplete without a thorough understanding of its metabolic fate. Metabolites can have their own distinct activity, potency, and pharmacokinetic profiles, which can significantly influence the net therapeutic outcome and side-effect profile. For toremifene, the primary circulating metabolite is N-Desmethyltoremifene, a compound whose sustained high concentrations necessitate a full characterization of its biological activity to accurately model the clinical performance of the parent drug.

Metabolic Pathway: The Generation of N-Desmethyltoremifene

The biotransformation of toremifene to N-Desmethyltoremifene is a Phase I metabolic reaction, specifically an N-demethylation. This process is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Enzymatic Conversion: The principal enzyme responsible for this conversion is CYP3A4 .[5] This is a critical point of consideration for drug development professionals, as co-administration of drugs that are strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of both toremifene and N-Desmethyltoremifene, thereby impacting clinical efficacy and safety.[5]

The metabolic conversion is illustrated in the pathway diagram below.

Caption: Fig 1. Primary metabolic pathway of Toremifene.

Pharmacokinetics: The Clinical Significance of a Major Metabolite

The biological activity of a metabolite is only clinically relevant if it reaches and sustains a sufficient concentration at the target tissue. N-Desmethyltoremifene meets this criterion unequivocally. Following oral administration of toremifene, N-Desmethyltoremifene becomes the most abundant metabolite in serum, with steady-state concentrations reaching up to twice that of the parent compound.[1]

Its pharmacokinetic profile is characterized by a long elimination half-life, ensuring sustained exposure. This persistence is a key factor in its contribution to the overall antiestrogenic effect during long-term therapy.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Toremifene | N-Desmethyltoremifene | Reference(s) |

|---|---|---|---|

| Primary Metabolite | N/A | Yes | [1] |

| Relative Serum Conc. | 1x | ~2x | [1] |

| Elimination Half-Life (t½) | ~5 days | ~6 days (up to 21 days reported) | [1][6] |

| Protein Binding | >99% | Highly protein bound |[3] |

Core Biological Activity: Estrogen Receptor Modulation

The central mechanism of action for N-Desmethyltoremifene is its interaction with the estrogen receptor. As a SERM, it functions as a competitive antagonist at the ER in breast tissue.

Mechanism of Action: In ER-positive breast cancer cells, estradiol (E2) binds to ERα, causing a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins, receptor dimerization, and the recruitment of co-activator proteins. The resulting complex binds to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that drive cell proliferation.

N-Desmethyltoremifene, like toremifene, competes with estradiol for the same binding pocket on the ER.[2] Upon binding, it induces a different conformational change in the receptor. Specifically, the bulky side chain characteristic of triphenylethylene derivatives repositions Helix 12 of the receptor's ligand-binding domain. This altered conformation prevents the binding of co-activators and instead promotes the recruitment of co-repressor proteins (e.g., NCoR, SMRT). This co-repressor complex actively silences gene transcription, thereby blocking the proliferative signals of estrogen.

Caption: Fig 2. Antagonistic action of N-Desmethyltoremifene at the ER.

Estrogen Receptor Binding Affinity: The potency of a SERM is directly related to its binding affinity for the ER. While specific quantitative Relative Binding Affinity (RBA) data for N-Desmethyltoremifene is not widely published, foundational studies report its antiestrogenic effect and ER binding to be similar to that of the parent drug, toremifene.[2] In contrast, another major metabolite, 4-hydroxytoremifene, binds to the ER with a higher affinity than toremifene itself.[2]

Table 2: Comparative Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | Reference(s) |

|---|---|---|---|

| 17β-Estradiol (E2) | ERα | 100% (by definition) | [7] |

| Toremifene | ERα | ~5% (based on IC50 of 0.3 µM vs. ~1-10 nM for E2) | [8] |

| N-Desmethyltoremifene | ERα | Activity reported as "similar to toremifene" | [2] |

| 4-Hydroxytoremifene | ERα | Higher than Toremifene |[2] |

In Vitro Evaluation of Antiestrogenic Activity

The functional consequence of N-Desmethyltoremifene's ER antagonism is the inhibition of cell growth in ER-positive breast cancer cell lines, such as MCF-7.

Antiproliferative Effects: Studies have shown that N-Desmethyltoremifene inhibits the growth of MCF-7 cells.[2] Interestingly, a biphasic effect has been observed for toremifene and its derivatives. At high concentrations (e.g., 10⁻⁶ M or 1 µM), the compounds are inhibitory.[9] However, at lower concentrations (10⁻⁷ M to 10⁻⁸ M), they can be stimulatory.[9] This phenomenon underscores the importance of maintaining therapeutic concentrations in patients. This effect was observed in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) cell lines, suggesting that at higher concentrations, mechanisms other than ER antagonism may contribute to cytotoxicity.[3][9]

Caption: Fig 3. General workflow for an MTT-based cell proliferation assay.

Standardized Methodologies

To ensure reproducibility and accuracy in the characterization of SERMs and their metabolites, standardized protocols are essential. The following sections detail validated, step-by-step methodologies for the key assays discussed.

Protocol: Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., N-Desmethyltoremifene) for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol.

Materials:

-

ER Source: Uterine cytosol from ovariectomized Sprague-Dawley rats.

-

Radioligand: [³H]-17β-estradiol ([³H]-E2).

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% Glycerol, pH 7.4.

-

Wash Buffer: Buffer with appropriate detergents.

-

Separation Medium: Hydroxylapatite (HAP) slurry.

-

Test Compound: N-Desmethyltoremifene, dissolved in an appropriate solvent (e.g., ethanol or DMSO) and serially diluted.

-

Controls: Unlabeled 17β-estradiol (positive control), solvent (vehicle control).

-

Scintillation vials and cocktail.

Procedure:

-

Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold TEDG buffer. Perform a high-speed centrifugation (e.g., 105,000 x g) to pellet nuclei and membranes. The resulting supernatant is the cytosol containing the ER. Determine protein concentration via a standard assay (e.g., Bradford).

-

Assay Setup: In reaction tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and assay buffer.

-

Competition: Add increasing concentrations of the test compound (N-Desmethyltoremifene) or the unlabeled E2 positive control to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).

-

Incubation: Incubate the tubes at a controlled low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound from Free Ligand: Add an ice-cold slurry of hydroxylapatite to each tube. HAP binds the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Pellet the HAP by centrifugation and wash multiple times with cold wash buffer to remove unbound [³H]-E2.

-

Quantification: After the final wash, resuspend the HAP pellet, transfer to a scintillation vial with scintillation cocktail, and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [³H]-E2 against the log concentration of the competitor. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [³H]-E2).

Protocol: MCF-7 Cell Proliferation (MTT) Assay

Objective: To measure the effect of N-Desmethyltoremifene on the metabolic activity (as a proxy for viability/proliferation) of MCF-7 human breast cancer cells.

Materials:

-

Cell Line: MCF-7 (ER-positive human breast adenocarcinoma).

-

Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics. For estrogen-dependent studies, phenol red-free medium and charcoal-stripped FBS are used.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Test Compound: N-Desmethyltoremifene, serially diluted.

-

Controls: Vehicle control (solvent), positive control for inhibition (e.g., high-dose toremifene), positive control for stimulation (e.g., 17β-estradiol).

-

Sterile 96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Plating: Harvest MCF-7 cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow cells to attach and resume growth.

-

Compound Treatment: Remove the seeding medium and replace it with fresh medium containing the various concentrations of N-Desmethyltoremifene and the appropriate controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the treatment period, add a small volume of sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log concentration of N-Desmethyltoremifene to determine the IC50 value for inhibition.

Conclusion

N-Desmethyltoremifene is not merely a metabolic byproduct but a pharmacologically active and clinically significant contributor to the therapeutic profile of toremifene. Its formation via CYP3A4, high circulating concentrations, and long half-life ensure sustained target engagement. With an antiestrogenic activity and estrogen receptor binding profile similar to its parent compound, N-Desmethyltoremifene plays an integral role in the antagonism of estrogen-driven proliferation in breast cancer cells. A comprehensive understanding of its biological activity is, therefore, paramount for researchers and clinicians working to optimize endocrine therapies for breast cancer.

References

-

Kangas, L. (1990). Biochemical and pharmacological effects of toremifene metabolites. Cancer Chemotherapy and Pharmacology, 27(1), 8–12. [Link]

-

Coradini, D., Biffi, A., Cappelletti, V., & Di Fronzo, G. (1991). Effects of toremifene and its main metabolites on growth of breast cancer cell lines. Anticancer Research, 11(6), 2191–2197. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

-

Gams, R. A. (1997). Toremifene, Tamoxifen Equivalent in Advanced Breast Cancer. Cancer Network. [Link]

-

Kangas, L. (1991). Development and biochemical pharmacology of toremifene, an antiestrogenic antitumor drug. Acta Obstetricia et Gynecologica Scandinavica, 70(5), 399. [Link]

-

Kangas, L. (1990). Review of the pharmacological properties of toremifene. The Journal of Steroid Biochemistry, 36(3), 191–195. [Link]

-

Liu, Y., et al. (2025). Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis. Chinese Medical Journal. [Link]

-

Wiseman, L. R., & Goa, K. L. (1997). Toremifene. Drugs & Aging, 10(6), 479–486. [Link]

-

Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]

-

Wiebe, V. J., et al. (1990). Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer. Cancer Chemotherapy and Pharmacology, 25(4), 247-251. [Link]

-

Kim, J., et al. (2011). Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica, 41(10), 851-862. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3005573, Toremifene. [Link]

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Li, X., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63199. [Link]

-

Li, Y., et al. (2013). Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PLoS ONE, 8(4), e63199. [Link]

Sources

- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toremifene in postmenopausal breast cancer. Efficacy, safety and cost [pubmed.ncbi.nlm.nih.gov]

- 4. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review of the pharmacological properties of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyltoremifene's Interaction with Estrogen Receptors: A Technical Guide to Binding Affinity and Functional Characterization

Introduction

N-Desmethyltoremifene, the primary metabolite of the selective estrogen receptor modulator (SERM) toremifene, plays a significant role in the overall pharmacological profile of its parent compound. As a key player in endocrine therapies, a comprehensive understanding of its interaction with estrogen receptor subtypes, ERα and ERβ, is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the binding affinity of N-Desmethyltoremifene to estrogen receptors, offering field-proven insights into the experimental methodologies used for its characterization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The antitumor effect of toremifene is primarily attributed to its antiestrogenic properties, specifically its ability to compete with estrogen for binding sites on the estrogen receptor, thereby blocking the growth-stimulatory effects of estrogen in tumors.[1] The hormonal effects of its main metabolites, including N-desmethyltoremifene, are reported to be similar to the parent compound.[2] N-desmethyltoremifene binds to estrogen receptors and exhibits an antiestrogenic effect comparable to toremifene.[2] However, its in vivo antitumor effect against dimethylbenz(a)anthracene (DMBA)-induced rat mammary cancers is noted to be weaker than that of toremifene.[2]

This guide will provide detailed protocols for determining the binding affinity and functional activity of N-Desmethyltoremifene at ERα and ERβ, enabling researchers to meticulously evaluate its therapeutic potential and mechanism of action.

Comparative Binding Affinity of Toremifene and its Metabolites

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | Receptor Subtype(s) | Reference |

| Toremifene | ~5% | Estrogen Receptor | [3] |

| N-Desmethyltoremifene | Similar to Toremifene (Qualitative) | Estrogen Receptor | [2] |

| 4-Hydroxytoremifene | Higher than Toremifene | Estrogen Receptor | [2] |

| N-Desmethyltamoxifen | 2.4% | Estrogen Receptor | [4] |

| Tamoxifen | 2.8% | Estrogen Receptor | [4] |

| 4-Hydroxytamoxifen | 181% | Estrogen Receptor | [4] |

| Endoxifen | 181% | Estrogen Receptor | [4] |

Methodology for Determining Binding Affinity: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a receptor. This method relies on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound (N-Desmethyltoremifene) for binding to the target receptor (ERα or ERβ).

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Radioligand Binding Assay for ERα and ERβ

This protocol is a generalized framework and should be optimized for specific laboratory conditions.

1. Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer such as Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]

-

Receptor Source: Utilize either purified recombinant human ERα or ERβ protein, or cytosol prepared from the uteri of ovariectomized rats.[4] For tissue preparation, homogenize the tissue in ice-cold TEDG buffer and prepare the cytosolic fraction by ultracentrifugation.[4]

-

Radioligand: Use a high-affinity radioligand such as [³H]-Estradiol. Prepare a stock solution and dilute it in assay buffer to the desired final concentration (typically at or below the Kd for the receptor).

-

Test Compound: Prepare a stock solution of N-Desmethyltoremifene in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of concentrations.

2. Assay Procedure:

-

Set up assay tubes in triplicate for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + excess unlabeled estradiol), and competitor binding (receptor + radioligand + varying concentrations of N-Desmethyltoremifene).

-

Add the assay buffer, receptor preparation, and either the unlabeled competitor or vehicle to the respective tubes.

-

Initiate the binding reaction by adding the radioligand to all tubes.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

3. Separation of Bound and Free Radioligand:

-

Terminate the incubation by rapidly separating the receptor-bound radioligand from the free radioligand. A common method is vacuum filtration through glass fiber filters that have been pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[5]

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the N-Desmethyltoremifene concentration to generate a competition curve.

-

Determine the IC50 value, which is the concentration of N-Desmethyltoremifene that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.

-

Calculate the equilibrium dissociation constant (Ki) for N-Desmethyltoremifene using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Functional Characterization: Estrogen Receptor Luciferase Reporter Gene Assay

To determine whether N-Desmethyltoremifene acts as an agonist or an antagonist at ERα and ERβ, a reporter gene assay is employed. This assay measures the ability of the compound to modulate the transcriptional activity of the estrogen receptor.

Experimental Workflow: ER Luciferase Reporter Gene Assay

Caption: Workflow of an ER luciferase reporter gene assay.

Step-by-Step Protocol: ERα and ERβ Luciferase Reporter Gene Assay

This protocol provides a general outline for assessing the functional activity of N-Desmethyltoremifene.

1. Cell Culture and Transfection:

-

Cell Line Selection: Use a suitable cell line that has low endogenous estrogen receptor expression, such as HEK293 cells, or an ER-positive cell line like T47D.[6]

-

Plasmid Vectors:

-

An expression vector containing the full-length cDNA for either human ERα or human ERβ.

-

A reporter vector containing a luciferase gene under the control of a promoter with one or more estrogen response elements (EREs).[6]

-

A control vector, such as one expressing Renilla luciferase, for normalization of transfection efficiency.

-

-

Transfection: Co-transfect the cells with the three plasmid vectors using a suitable transfection reagent.

2. Compound Treatment:

-

After allowing the cells to recover and express the transfected genes (typically 24 hours), replace the medium with a medium containing the test compounds.

-

Agonist Mode: To determine if N-Desmethyltoremifene has agonist activity, treat the cells with increasing concentrations of the compound alone.

-

Antagonist Mode: To determine if N-Desmethyltoremifene has antagonist activity, co-treat the cells with a fixed concentration of 17β-estradiol (that gives a submaximal response) and increasing concentrations of N-Desmethyltoremifene.

3. Cell Lysis and Luciferase Assay:

-

After an appropriate incubation period (e.g., 18-24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system to measure the activity of both firefly and Renilla luciferases in the cell lysates.[7] Add the firefly luciferase substrate and measure the luminescence, then add the Renilla luciferase substrate and measure the second signal.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number.

-

Agonist Mode: Plot the normalized luciferase activity against the logarithm of the N-Desmethyltoremifene concentration. If the compound is an agonist, a sigmoidal dose-response curve will be generated. Calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

-